N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with potential pharmaceutical applications. It is characterized by its unique structural features, which include a morpholino group and a triazine moiety. This compound is classified under carboxamides and is notable for its potential biological activity.
This compound belongs to the class of organic compounds known as carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The presence of the morpholino and triazine groups suggests its classification as a heterocyclic compound, which often exhibits diverse biological activities.
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide typically involves multi-step chemical reactions. While specific methods for this compound are not extensively documented in the available literature, similar compounds can be synthesized using techniques such as:
The synthesis would likely require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the desired product.
The molecular formula of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is , with a molecular weight of 334.33 g/mol. The structure features:
The compound's SMILES representation is COc1nc(CNC(=O)c2cc(C)on2)nc(N2CCOCC2)n1
, which provides insight into its connectivity and geometry .
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide may undergo several types of chemical reactions:
Understanding the reactivity patterns of this compound can aid in predicting its behavior in biological systems or during synthetic processes.
Further pharmacological studies would be necessary to elucidate the precise mechanism by which this compound exerts its effects.
Key chemical properties include:
These properties are essential for understanding how the compound behaves in different environments and its potential bioavailability.
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has potential applications in:
Further research into this compound could reveal significant therapeutic potentials across various fields in medicinal chemistry and pharmacology.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: